molecular formula C17H23N3O3 B7693342 N-(tert-butyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(tert-butyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7693342
M. Wt: 317.4 g/mol
InChI Key: DPGUEIXFMCPFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as TBOA, and it is a potent inhibitor of glutamate transporters, which are critical for maintaining neurotransmitter balance in the brain.

Mechanism of Action

TBOA works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting these transporters, TBOA leads to an increase in extracellular glutamate levels, which in turn leads to an increase in neuronal activity. This effect has been used to study the role of glutamate transporters in various neurological disorders.
Biochemical and Physiological Effects:
TBOA has been shown to have a wide range of biochemical and physiological effects, including an increase in extracellular glutamate levels, an increase in neuronal activity, and an increase in synaptic plasticity. These effects have been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBOA in lab experiments is its ability to selectively inhibit glutamate transporters, allowing researchers to study the role of these transporters in various neurological disorders. However, TBOA also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research on TBOA, including the development of more selective inhibitors of glutamate transporters, the study of the role of glutamate transporters in other neurological disorders, and the development of new therapeutic strategies based on the modulation of glutamate transporters. Additionally, further research is needed to fully understand the biochemical and physiological effects of TBOA and its potential applications in neuroscience research.

Synthesis Methods

The synthesis of TBOA involves several steps, including the reaction of tert-butylamine with 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid, followed by the addition of thionyl chloride and tert-butylamine. The resulting compound is then purified using column chromatography to obtain TBOA in its pure form.

Scientific Research Applications

TBOA has been extensively studied for its potential applications in neuroscience research, particularly in the study of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a critical role in regulating its levels. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels and a corresponding increase in neuronal activity. This effect has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Properties

IUPAC Name

N-tert-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)19-14(21)6-5-7-15-18-16(20-23-15)12-8-10-13(22-4)11-9-12/h8-11H,5-7H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGUEIXFMCPFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.